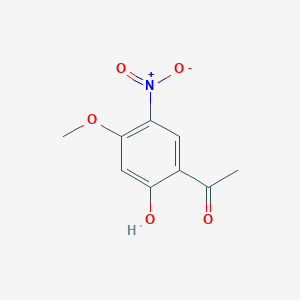

1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone

Description

Propriétés

IUPAC Name |

1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-5(11)6-3-7(10(13)14)9(15-2)4-8(6)12/h3-4,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGMBXUXKKCTLHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379416 | |

| Record name | 1-(2-Hydroxy-4-methoxy-5-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102877-53-2 | |

| Record name | 1-(2-Hydroxy-4-methoxy-5-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Chemical Properties of 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical properties, synthesis, and characterization of 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone, a substituted acetophenone with potential applications in medicinal chemistry and organic synthesis. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Introduction and Strategic Importance

1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone belongs to the class of nitroaromatic compounds, which are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and biologically active molecules. The presence of the nitro group, a strong electron-withdrawing group, not only influences the electronic properties of the aromatic ring but also serves as a versatile functional handle for further chemical transformations, such as reduction to an amino group. The acetophenone moiety itself is a common scaffold in many natural products and synthetic compounds with diverse pharmacological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.[1][2]

The strategic placement of the hydroxyl, methoxy, and nitro groups on the phenyl ring of this particular molecule creates a unique electronic and steric environment, making it an interesting candidate for the development of novel therapeutic agents. Understanding its chemical properties is paramount for its effective utilization in synthetic strategies and for elucidating its potential biological roles.

Physicochemical Properties

While experimental data for 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone is not extensively reported in the literature, its physicochemical properties can be predicted based on its structure and comparison with related compounds.

| Property | Predicted Value/Information | Source/Basis |

| Molecular Formula | C₉H₉NO₅ | - |

| Molecular Weight | 211.17 g/mol | - |

| Appearance | Expected to be a crystalline solid | Comparison with similar nitroacetophenones |

| Melting Point | Not reported; likely in the range of 100-150 °C | Comparison with isomers and related compounds |

| Solubility | Expected to be soluble in common organic solvents like acetone, ethyl acetate, and methanol; sparingly soluble in water. | General solubility of nitroaromatic compounds |

| pKa | The phenolic hydroxyl group is expected to be more acidic than that of the parent 2-hydroxy-4-methoxyacetophenone due to the electron-withdrawing nitro group. | Inductive and resonance effects of the nitro group |

Synthesis of 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone

The most plausible synthetic route to 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone is through the electrophilic nitration of the readily available precursor, 1-(2-hydroxy-4-methoxyphenyl)ethanone, also known as paeonol.

Synthesis of the Precursor: 1-(2-hydroxy-4-methoxyphenyl)ethanone (Paeonol)

Paeonol can be synthesized via a Fries rearrangement of 3-methoxyphenyl acetate.

Sources

1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone: Molecular Architecture & Synthetic Utility

[1]

Executive Summary

The compound 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone (commonly referred to as 5-Nitropaeonol ) represents a critical scaffold in the development of anti-inflammatory agents and novel chalcone derivatives.[1] Structurally, it is a multi-functionalized acetophenone derivative characterized by a "push-pull" electronic system: the electron-donating hydroxyl and methoxy groups oppose the electron-withdrawing nitro and acetyl moieties.[1] This unique electronic environment facilitates a robust intramolecular Resonance-Assisted Hydrogen Bond (RAHB), stabilizing the molecule and influencing its reactivity in downstream pharmacophore generation.

Molecular Architecture & Electronic Properties

Structural Core & Numbering

The molecule is based on an acetophenone core. The substitution pattern is defined as follows:

-

C1: Acetyl group (

)[1] -

C2: Hydroxyl group (

), acting as a hydrogen bond donor.[1] -

C4: Methoxy group (

), acting as a secondary electron donor.[1] -

C5: Nitro group (

), introduced via electrophilic aromatic substitution, acting as a strong electron acceptor.[1]

The Resonance-Assisted Hydrogen Bond (RAHB)

A defining feature of this molecule is the six-membered pseudo-ring formed between the carbonyl oxygen and the hydroxyl proton.[1] Unlike standard hydrogen bonds, this interaction is strengthened by resonance delocalization involving the aromatic ring. The

Electronic "Push-Pull" System

The presence of the nitro group at C5 significantly alters the electronic landscape compared to the precursor, paeonol.

-

Push: The C2-OH and C4-OMe lone pairs donate electron density into the ring (mesomeric effect

).[1] -

Pull: The C5-NO2 and C1-Acetyl groups withdraw density (mesomeric effect

).[1] -

Result: This creates a highly polarized aromatic system with distinct nucleophilic and electrophilic sites, essential for its biological activity (e.g., covalent modification of cysteine residues in target proteins like TOPK).

Spectroscopic Characterization

Accurate identification of 5-nitropaeonol relies on distinguishing it from its isomers (e.g., 3-nitro).[1] The following data summarizes the diagnostic signals.

Nuclear Magnetic Resonance ( H NMR)

The spectrum is characterized by two distinct aromatic singlets, confirming the para relationship of the protons and the 2,4,5-substitution pattern.

| Proton Environment | Chemical Shift ( | Multiplicity | Assignment Logic |

| -OH (C2) | 12.5 - 12.8 | Singlet (s) | Highly deshielded due to strong intramolecular H-bond (RAHB).[1] |

| Ar-H (C6) | 8.4 - 8.5 | Singlet (s) | Deshielded by ortho-nitro and ortho-carbonyl groups.[1] |

| Ar-H (C3) | 6.5 - 6.6 | Singlet (s) | Shielded by adjacent electron-rich OH and OMe groups.[1] |

| -OCH | 4.0 | Singlet (s) | Typical methoxy resonance.[1] |

| -COCH | 2.6 - 2.7 | Singlet (s) | Methyl ketone alpha-protons.[1] |

Infrared Spectroscopy (FT-IR)

Synthetic Protocol: Nitration of Paeonol

The synthesis utilizes a standard Electrophilic Aromatic Substitution (EAS).[1] The regioselectivity is controlled by the directing effects of the substituents on the Paeonol precursor.

Regiochemistry Rationale

-

Directing Groups:

-

Site Selection:

-

C3: Located between OH and OMe. Sterically hindered.

-

C5: Para to OH and ortho to OMe. Sterically accessible and electronically activated.

-

Result: Nitration occurs exclusively at C5 .

-

Experimental Workflow

Reagents: Paeonol (1.0 eq), Nitric Acid (HNO

-

Dissolution: Dissolve Paeonol in Glacial Acetic Acid at

. -

Addition: Add HNO

dropwise, maintaining temperature -

Reaction: Stir at room temperature for 1–3 hours. The solution typically turns from colorless to yellow.

-

Quench: Pour the reaction mixture into crushed ice/water.

-

Isolation: Filter the resulting yellow precipitate.

-

Purification: Recrystallize from Ethanol/Water to yield yellow needles.

Pharmacological Potential[1]

The 5-nitropaeonol scaffold is not merely a synthetic intermediate; it possesses intrinsic biological activity and serves as a pharmacophore for advanced drug design.[1]

TOPK Inhibition

Recent studies indicate that paeonol derivatives inhibit T-LAK cell-originated protein kinase (TOPK) , a serine/threonine kinase upregulated in various cancers and inflammatory conditions.[1] The 5-nitro derivative serves as a potent scaffold for these inhibitors.[1]

-

Mechanism: The scaffold occupies the ATP-binding pocket of TOPK.[1]

-

Downstream Effect: Inhibition of TOPK suppresses the phosphorylation of p38 MAPK and JNK, leading to reduced secretion of pro-inflammatory cytokines (TNF-

, IL-6).[1]

Chalcone Synthesis

The acetyl group at C1 is readily condensable with aromatic aldehydes via Claisen-Schmidt condensation to form nitro-chalcones .[1] These chalcones exhibit enhanced cytotoxicity against tumor cell lines compared to their non-nitrated counterparts due to the increased electrophilicity of the Michael acceptor system.

References

-

Synthesis & Derivatization

-

Crystallographic & Structural Data

-

Spectroscopic Data (Base Scaffold)

-

Biological Activity (TOPK Pathway)

Sources

- 1. 6-NITROPIPERONAL(712-97-0) 1H NMR spectrum [chemicalbook.com]

- 2. Paeonol(552-41-0) 1H NMR spectrum [chemicalbook.com]

- 3. 2-(2-Hydroxy-phenoxy)-1-(4-methoxy-phenyl)-ethanone | C15H14O4 | CID 4262821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. 2-(2-Hydroxy-phenoxy)-1-(4-methoxy-phenyl)-ethanone | C15H14O4 | CID 4262821 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone

Introduction

1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone is a substituted acetophenone derivative that serves as a valuable intermediate in the synthesis of more complex organic molecules, particularly within the pharmaceutical and specialty chemical sectors. Its multifunctional structure, featuring hydroxyl, methoxy, nitro, and acetyl groups, provides multiple reaction sites for further chemical elaboration.

This guide provides a comprehensive overview of a reliable and well-established synthetic pathway to this target molecule. We will delve into the strategic considerations for the synthesis, explain the causality behind the selection of reagents and reaction conditions, and provide detailed, field-proven experimental protocols. The narrative is structured to not only guide researchers through the practical steps but also to provide a deeper understanding of the underlying chemical principles that ensure a successful and reproducible synthesis.

Strategic Overview: A Retrosynthetic Approach

A logical approach to synthesizing a polysubstituted aromatic compound is to consider the directing effects of the substituents and the order in which they are introduced. The target molecule is most efficiently constructed through a three-step sequence starting from the readily available commodity chemical, resorcinol.

The final step involves the regioselective nitration of the key intermediate, 2-hydroxy-4-methoxyacetophenone (also known as paeonol). The precursor, paeonol, is in turn synthesized via a selective methylation of 2,4-dihydroxyacetophenone (resacetophenone). The synthesis begins with the acylation of resorcinol to produce this dihydroxy intermediate. This multi-step pathway is advantageous as it utilizes cost-effective starting materials and employs robust, high-yielding reactions.

Caption: Overall synthetic pathway from Resorcinol to the target compound.

Step 1: Synthesis of 2,4-Dihydroxyacetophenone (Resacetophenone)

The initial step is the Friedel-Crafts acylation of resorcinol. While various methods exist, the Nencki reaction, which utilizes acetic acid as the acylating agent and zinc chloride as a Lewis acid catalyst, is a robust and scalable choice.[1][2][3]

Causality and Expertise:

-

Reagent Choice: Fused zinc chloride is a moderately strong Lewis acid, sufficient to catalyze the acylation without causing excessive polymerization or decomposition of the highly activated resorcinol ring. Glacial acetic acid serves as both the solvent and the source of the acetyl group.

-

Temperature Control: The reaction temperature is critical. It must be high enough to drive the reaction forward (typically 145-150°C), but excessive heating can lead to the formation of undesirable resinous by-products, indicated by a deep red coloration of the reaction mixture.[2]

Experimental Protocol: Resacetophenone Synthesis

-

Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a heating mantle with a sand bath.

-

Reagent Preparation: Carefully dissolve 30 g of fused zinc chloride in 30 g of hot glacial acetic acid in the flask.

-

Addition of Resorcinol: To the hot solution, add 20 g of resorcinol.

-

Reaction: Heat the mixture in the sand bath until it begins to boil vigorously (approx. 145-150°C). Once boiling commences, remove the heat source and allow the reaction to complete on the hot sand bath.

-

Work-up: After cooling, add 200 mL of 2% aqueous hydrochloric acid to the reaction mixture to dissolve the zinc chloride complex and any unreacted catalyst.

-

Isolation: Collect the crude brown solid product by filtration.

-

Purification: Dissolve the crude product in a dilute sodium hydroxide solution, boil with activated carbon to decolorize, and filter. Acidify the filtrate with hydrochloric acid to precipitate the purified resacetophenone. The product can be further purified by recrystallization from hot water or dilute HCl.[2][3]

Step 2: Selective Methylation to 2-Hydroxy-4-methoxyacetophenone (Paeonol)

This step involves the selective O-methylation of the 4-hydroxyl group of resacetophenone. The hydroxyl group at the 2-position (ortho to the acetyl group) is less reactive due to intramolecular hydrogen bonding with the carbonyl oxygen. This inherent difference in reactivity allows for selective methylation at the more accessible 4-position. An efficient industrial method employs a phase-transfer catalyst (PTC).[4]

Causality and Expertise:

-

Selective Reactivity: The intramolecular hydrogen bond between the 2-OH and the acetyl group's carbonyl oxygen reduces the nucleophilicity of the 2-phenoxide, making the 4-OH the primary site for methylation.

-

Phase-Transfer Catalysis (PTC): This method is highly efficient for reactions involving a water-soluble nucleophile (the phenoxide) and a water-insoluble electrophile (dimethyl sulfate). The PTC, such as tetra-n-butylammonium bromide, transports the phenoxide anion from the aqueous phase to the organic phase (e.g., toluene) where it can react with the dimethyl sulfate. This avoids harsh anhydrous conditions and improves yield and safety.[4]

-

pH Control: Maintaining the pH between 8.5 and 10.5 is crucial. This ensures the formation of the phenoxide ion (nucleophile) while minimizing side reactions like the hydrolysis of dimethyl sulfate.[4]

Experimental Protocol: Paeonol Synthesis via PTC

-

Setup: Equip a multi-necked flask with a mechanical stirrer, a dropping funnel, a pH meter, and a thermometer.

-

Reaction Mixture: Charge the flask with 2,4-dihydroxyacetophenone, water, toluene, and a catalytic amount of tetra-n-butylammonium bromide.

-

pH Adjustment: Add an aqueous alkaline solution (e.g., NaOH) to adjust the pH of the aqueous layer to 8.5-10.5.

-

Reagent Addition: Heat the mixture to 35-40°C. Slowly add dimethyl sulfate via the dropping funnel while maintaining the temperature and pH.

-

Reaction Monitoring: Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).

-

Work-up: Once the reaction is complete, separate the organic (toluene) layer. Wash the organic layer with water and then brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate. The product can be isolated by evaporating the solvent. For higher purity, the product can be crystallized from the concentrated toluene solution by adding an aliphatic hydrocarbon like heptane and cooling.[4]

Step 3: Nitration to 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone

The final step is the electrophilic aromatic substitution to install the nitro group at the 5-position. This reaction is highly regioselective due to the concerted directing effects of the substituents already on the ring.

Causality and Expertise:

-

Regioselectivity: The hydroxyl and methoxy groups are strongly activating, ortho, para-directing groups. The acetyl group is a deactivating, meta-directing group.

-

The -OH group directs para to position 5.

-

The -OCH₃ group directs ortho to position 5.

-

The -COCH₃ group directs meta to position 5. All three groups cooperatively direct the incoming electrophile to the 5-position, resulting in a single, well-defined product with minimal side reactions.[5]

-

-

Reaction Conditions: A standard nitrating mixture of concentrated nitric acid and sulfuric acid is used. Sulfuric acid protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile. The reaction is performed at low temperatures (e.g., 0-5°C) to control the exothermic nature of the nitration and prevent over-nitration or side reactions.[6]

Caption: Formation of the nitronium ion electrophile.

Experimental Protocol: Final Product Synthesis

-

Setup: In a fume hood, place a flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer in an ice-salt bath.

-

Acid Mixture: Carefully add concentrated sulfuric acid to the flask and cool it to 0°C.

-

Substrate Addition: Slowly add 2-hydroxy-4-methoxyacetophenone to the cold sulfuric acid, ensuring the temperature does not rise significantly. Stir until fully dissolved.

-

Nitration: Prepare a mixture of concentrated nitric acid and concentrated sulfuric acid in the dropping funnel. Add this nitrating mixture dropwise to the reaction flask, maintaining the internal temperature between 0-5°C.

-

Reaction: After the addition is complete, stir the reaction mixture at low temperature for 1-2 hours.

-

Work-up: Very carefully pour the reaction mixture onto a large amount of crushed ice with stirring.

-

Isolation: A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to pH paper.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the final product, 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone.

Data Summary

| Step | Starting Material | Key Reagents | Catalyst | Typical Yield | Key Conditions |

| 1 | Resorcinol | Glacial Acetic Acid | Fused ZnCl₂ | ~40-60% | 145-150°C |

| 2 | 2,4-Dihydroxyacetophenone | Dimethyl Sulfate, NaOH | (n-Bu)₄NBr | >80%[4] | 35-40°C, pH 8.5-10.5 |

| 3 | 2-Hydroxy-4-methoxyacetophenone | Conc. HNO₃ | Conc. H₂SO₄ | ~75-85% | 0-5°C |

Conclusion

The synthesis of 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone can be reliably achieved through a well-designed three-step sequence starting from resorcinol. Each step—acylation, selective methylation, and nitration—is a robust chemical transformation with a clear mechanistic basis. By understanding the causality behind reagent selection and carefully controlling reaction parameters such as temperature and pH, researchers can achieve high yields of the desired product. The protocols described herein are validated by established literature and represent a practical and efficient pathway for professionals in drug development and chemical research.

References

-

Synthesis of p-methoxyacetophenone from anisole. N/A. Available at: [Link]

-

1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone. National Center for Biotechnology Information. Available at: [Link]

-

How to synthesize 5-nitro-2-hydroxyacetophenone from 2-hydroxyacetophenone? ResearchGate. Available at: [Link]

-

Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Advanced Journal of Chemistry, Section A. Available at: [Link]

- Production of 2-hydroxy-4-methoxyacetophenone.Google Patents.

-

The crystal structure of 1-(2-hydroxy-5-methoxyphenyl)ethanone 4,4-dimethylthiosemicarbazone. National Center for Biotechnology Information. Available at: [Link]

-

Fries rearrangement of 3,5-dimethoxyphenyl acetate. ResearchGate. Available at: [Link]

-

resacetophenone. Organic Syntheses Procedure. Available at: [Link]

-

Fries rearrangement of 3,5-dimethoxyphenyl acetate. Journal of Basrah Researches. Available at: [Link]

-

Preparation of resacetophenone. PrepChem.com. Available at: [Link]

- A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.Google Patents.

-

Nuclear methylation of resacetophenone. Proceedings of the Indian Academy of Sciences - Section A. Available at: [Link]

-

Fries Rearrangement. Organic Chemistry Portal. Available at: [Link]

- Process for preparing resorcinol monoethers.Google Patents.

-

2'-Hydroxy-4'-methoxyacetophenone. SIELC Technologies. Available at: [Link]

-

Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. N/A. Available at: [Link]

-

Resacetophenone (2,3 dihydroxyacetophenone) organic synthesis. YouTube. Available at: [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. prepchem.com [prepchem.com]

- 3. youtube.com [youtube.com]

- 4. JPH10279515A - Production of 2-hydroxy-4-methoxyacetophenone - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone

This guide provides a comprehensive overview of the spectroscopic data for 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone, a substituted acetophenone with potential applications in organic synthesis and medicinal chemistry. As a molecule with multiple functional groups, its structural elucidation relies on the synergistic application of various spectroscopic techniques. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and practical insights into the interpretation of its spectral data.

While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes information from structurally related compounds and established spectroscopic principles to provide a robust, predictive analysis. This approach not only offers a detailed understanding of the target molecule but also equips the reader with the foundational knowledge to interpret the spectra of similar polysubstituted aromatic compounds.

Molecular Structure and Spectroscopic Rationale

The structural confirmation of 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone hinges on the unambiguous identification of its key functional groups and their connectivity. The molecule comprises a central benzene ring with five substituents: a hydroxyl group, a methoxy group, a nitro group, an acetyl group, and a hydrogen atom. The interplay of these groups, with their distinct electronic effects, governs the chemical environment of each atom and, consequently, their spectroscopic signatures.

Diagram 1: Chemical Structure of 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone

Caption: Molecular structure of 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the substitution pattern on the aromatic ring and identifying the aliphatic protons of the acetyl and methoxy groups. The chemical shifts are influenced by the electronic nature of the substituents. The hydroxyl and methoxy groups are electron-donating, while the acetyl and nitro groups are electron-withdrawing.

Predicted ¹H NMR Data

The expected chemical shifts for 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone are predicted based on data from analogous compounds such as 1-(2-amino-4,5-dimethoxyphenyl)ethanone[1] and 1-(2-methoxy-4-nitrophenyl)ethanone[2].

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |

| -OH | ~12.0 - 13.0 | broad s | 1H | The phenolic proton is expected to be significantly downfield due to intramolecular hydrogen bonding with the adjacent acetyl group, a common feature in 2-hydroxyacetophenones. |

| Aromatic H (position 6) | ~8.0 - 8.2 | s | 1H | This proton is ortho to the electron-withdrawing acetyl group and para to the electron-withdrawing nitro group, leading to a substantial downfield shift. |

| Aromatic H (position 3) | ~6.8 - 7.0 | s | 1H | This proton is ortho to the electron-donating hydroxyl group and para to the electron-donating methoxy group, resulting in an upfield shift. |

| -OCH₃ | ~3.9 - 4.1 | s | 3H | The chemical shift is typical for an aromatic methoxy group. |

| -COCH₃ | ~2.6 - 2.8 | s | 3H | This value is characteristic of a methyl ketone. |

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring the ¹H NMR spectrum is as follows[1]:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with acidic protons like phenols to ensure their observation.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Key parameters to optimize include the number of scans to achieve an adequate signal-to-noise ratio, the relaxation delay, and the spectral width.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, baseline correction, and integration of the signals.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides valuable information about the carbon skeleton of the molecule. Each chemically distinct carbon atom gives rise to a separate signal, and its chemical shift is indicative of its electronic environment.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C=O (acetyl) | ~200 - 205 | Typical range for an aryl ketone carbonyl carbon. |

| C-OH (aromatic) | ~160 - 165 | The carbon atom attached to the hydroxyl group is significantly deshielded. |

| C-OCH₃ (aromatic) | ~150 - 155 | The carbon atom bearing the methoxy group is also deshielded. |

| C-NO₂ (aromatic) | ~140 - 145 | The carbon atom attached to the nitro group experiences a downfield shift. |

| Quaternary Carbons (aromatic) | ~110 - 130 | The chemical shifts of the remaining quaternary carbons are influenced by the combined effects of the substituents. |

| C-H (aromatic) | ~105 - 120 | The chemical shifts of the protonated aromatic carbons are dependent on their position relative to the various substituents. |

| -OCH₃ | ~55 - 60 | Characteristic chemical shift for a methoxy carbon. |

| -COCH₃ | ~25 - 30 | Typical range for the methyl carbon of an acetyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule through their characteristic vibrational frequencies.

Key IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H (hydroxyl) | 3200 - 3500 | Broad, Medium | The broadness is due to hydrogen bonding. |

| C-H (aromatic) | 3000 - 3100 | Medium | |

| C-H (aliphatic) | 2850 - 3000 | Medium | From the methyl groups of the acetyl and methoxy substituents. |

| C=O (ketone) | 1640 - 1660 | Strong | The frequency is lowered due to conjugation with the aromatic ring and intramolecular hydrogen bonding with the ortho-hydroxyl group. For comparison, the C=O stretch in acetophenone is typically around 1680-1750 cm⁻¹[3]. |

| N-O (nitro) | 1500 - 1550 (asymmetric) 1330 - 1370 (symmetric) | Strong | These two strong absorptions are characteristic of a nitro group. |

| C-O (methoxy) | 1200 - 1275 (asymmetric) 1000 - 1075 (symmetric) | Strong | Characteristic of aryl ethers. |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure KBr) is first recorded and then subtracted from the sample spectrum.

-

Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): The expected molecular weight of 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone (C₉H₉NO₅) is 211.17 g/mol . The molecular ion peak should be observed at m/z = 211.

-

Key Fragmentation Pathways:

-

Loss of a methyl radical (-CH₃): A peak at m/z = 196, corresponding to the loss of the acetyl methyl group.

-

Loss of an acetyl radical (-COCH₃): A peak at m/z = 168.

-

Loss of a nitro group (-NO₂): A peak at m/z = 165. The loss of NO₂ is a common fragmentation pathway for nitroaromatic compounds[4].

-

Loss of nitric oxide (-NO): Subsequent fragmentation may involve the loss of NO from fragments containing the nitro group.

-

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or through a chromatographic system like GC-MS or LC-MS.

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Integrated Spectroscopic Analysis Workflow

The structural elucidation of 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone is a stepwise process where information from each spectroscopic technique is integrated to build a complete picture of the molecule.

Diagram 2: Workflow for Spectroscopic Analysis

Caption: A logical workflow for the integrated spectroscopic analysis.

Conclusion

The comprehensive spectroscopic characterization of 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone, as detailed in this guide, provides a clear pathway for its unambiguous identification. By leveraging the predictive power of ¹H and ¹³C NMR, the functional group specificity of IR spectroscopy, and the molecular weight and fragmentation information from mass spectrometry, researchers can confidently confirm the structure of this and other similarly complex molecules. The provided protocols and interpretations serve as a valuable resource for professionals in the fields of chemical synthesis and drug discovery, ensuring the integrity and quality of their scientific endeavors.

References

-

SpectraBase. (n.d.). 1-(2-HYDROXY-4,5-DIMETHOXYPHENYL)-2-(4-NITROPHENYL)-ETHANONE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0151376). Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0178658). Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0184164). Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0265996). Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

- Anderson, K. M., et al. (2010). 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o139.

- Rojas-Aguirre, Y., et al. (2019). Thiosemicarbazones Synthesized from Acetophenones: Tautomerism, Spectrometric Data, Reactivity and Theoretical Calculations. International Journal of Organic Chemistry, 9, 83-97.

-

NIST. (n.d.). Mass spectrum (electron ionization) of Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Infrared Spectrum of Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(2-HYDROXY-4,5-DIMETHOXYPHENYL)-2-(4-NITROPHENYL)-ETHANONE. Retrieved from [Link]

- Anderson, K. M., et al. (2015). The crystal structure of 1-(2-hydroxy-5-methoxyphenyl)ethanone 4,4-dimethylthiosemicarbazone.

- Amicucci, M. J., et al. (2000). IR-spectroscopic characterization of acetophenone complexes with Fe+, Co+, and Ni+ using free-electron-laser IRMPD. The Journal of Physical Chemistry A, 104(32), 7545-7552.

-

ElectronicsAndBooks. (n.d.). IR-Spectroscopic Characterization of Acetophenone Complexes with Fe, Co, and Ni Using Free-Electron-Laser IRMPD†. Retrieved from [Link]

-

Bao, K., et al. (n.d.). Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(2-Hydroxy-3-iodo-5-nitro-4-phenoxyphenyl)ethanone - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). CID 68756373 | C18H20O6. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

- Qi, P., et al. (2009). 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 9), o2004.

- Ostrinskaya, A., et al. (2014). Characterization of Nitrated Sugar Alcohols by Atmospheric-Pressure Chemical-Ionization Mass Spectrometry.

-

Spectral Database for Organic Compounds (SDBS). (n.d.). (E)-1-(4-Methoxyphenyl)-3-(4-nitrophenyl)-2-propene-1-one(77636-36-3) 1H NMR spectrum. Retrieved from [Link]

- Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.

-

PubChemLite. (n.d.). 1-(2-hydroxy-4-methoxyphenyl)-2-(4-methoxyphenyl)ethanone. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-(2-hydroxy-4,6-dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone. Retrieved from [Link]

Sources

The Biological Significance of Nitrophenyl Ethanones: A Technical Guide for Drug Discovery and Development

Abstract

The nitrophenyl ethanone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the multifaceted biological significance of nitrophenyl ethanones and their derivatives. We delve into their diverse therapeutic potential, from antimicrobial and anticancer to anti-inflammatory applications. This document synthesizes key findings on their mechanisms of action, with a particular focus on the modulation of critical cellular signaling pathways such as NF-κB and MAPK. Furthermore, we present detailed experimental protocols for the synthesis and biological evaluation of these compounds, alongside a quantitative analysis of structure-activity relationships. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, facilitating the advancement of nitrophenyl ethanone-based therapeutics.

Introduction: The Versatility of the Nitrophenyl Ethanone Core

The nitrophenyl ethanone framework, characterized by a phenyl ring substituted with a nitro group and an ethanone moiety, represents a versatile template for the design of novel therapeutic agents. The electronic properties conferred by the nitro group, combined with the reactive potential of the ethanone side chain, provide a rich chemical space for derivatization and optimization of biological activity. This has led to the discovery of nitrophenyl ethanone derivatives with a wide spectrum of pharmacological effects.

One of the most notable features of this class of compounds is their diverse range of biological activities. Researchers have successfully synthesized and evaluated nitrophenyl ethanone derivatives demonstrating potent antifungal, antimycobacterial, and anticancer properties.[1] Furthermore, their ability to modulate inflammatory responses has positioned them as promising candidates for the development of novel anti-inflammatory drugs.[2]

This guide will provide a comprehensive overview of the current understanding of the biological significance of nitrophenyl ethanones, with a focus on their mechanisms of action and therapeutic applications. We will explore how subtle modifications to the core structure can dramatically influence their biological profiles, offering insights into rational drug design.

Antimicrobial Activity of Nitrophenyl Ethanones

The rising threat of antimicrobial resistance necessitates the discovery of novel chemical entities with potent activity against pathogenic microorganisms. Nitrophenyl ethanone derivatives have shown considerable promise in this arena, exhibiting both antifungal and antimycobacterial activities.

Antifungal Activity

Several studies have highlighted the potential of nitrophenyl ethanones as antifungal agents. For instance, (E)-3-(Nitrophenyl)-1-(pyrazin-2-yl)prop-2-en-1-ones, which are chalcone-like structures derived from nitrophenyl ethanones, have demonstrated significant activity against various fungal strains.[3] One derivative, (E)-1-(5-tert-butylpyrazin-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one, was found to be particularly potent against Trichophyton mentagrophytes and Candida species.[3]

The mechanism of antifungal action for many of these compounds is still under investigation, but it is believed to involve the disruption of fungal cell membrane integrity or the inhibition of essential fungal enzymes. The lipophilicity and electronic properties of the nitrophenyl ring are thought to play a crucial role in their ability to penetrate fungal cell walls and exert their effects.

Antimycobacterial Activity

Tuberculosis, caused by Mycobacterium tuberculosis, remains a global health crisis, and the emergence of drug-resistant strains underscores the urgent need for new antitubercular drugs. Nitrophenyl ethanone derivatives have emerged as a promising class of compounds with significant antimycobacterial potential. Chalcone-like derivatives of nitrophenyl ethanones have shown high potency against Mycobacterium tuberculosis, with some compounds exhibiting minimum inhibitory concentrations (MIC) as low as 0.78 μg/mL.[3]

The presence of the nitro group is often critical for the antimycobacterial activity of these compounds. It is hypothesized that the nitro group can be bioreductively activated within the mycobacterial cell to generate reactive nitrogen species that are toxic to the bacterium.[4]

Modulation of Cellular Signaling Pathways

A key aspect of the biological significance of nitrophenyl ethanones lies in their ability to modulate critical intracellular signaling pathways, particularly those involved in inflammation and cancer. The NF-κB and MAPK signaling cascades are two of the most well-characterized pathways that are targeted by these compounds.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response.[2] Inappropriate activation of this pathway is implicated in a wide range of inflammatory diseases. Certain nitrophenyl ethanone derivatives have been shown to be potent inhibitors of the NF-κB signaling cascade. For example, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone has been demonstrated to suppress the production of pro-inflammatory mediators by blocking the nuclear translocation of NF-κB subunits.[2]

The inhibitory effect on the NF-κB pathway is often achieved through the prevention of the degradation of the inhibitory protein IκBα. This sequesters the NF-κB dimer in the cytoplasm, preventing it from translocating to the nucleus and activating the transcription of pro-inflammatory genes.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial regulator of cellular processes, including inflammation, proliferation, and apoptosis.[2] This pathway consists of a cascade of protein kinases that ultimately leads to the activation of transcription factors. Some nitrophenyl ethanone derivatives have been shown to modulate the MAPK pathway by inhibiting the phosphorylation of key kinases such as JNK and p38.[2] By interfering with this signaling cascade, these compounds can effectively suppress the production of inflammatory cytokines and other mediators of inflammation.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of nitrophenyl ethanone derivatives.

General Synthesis of Nitrophenyl Ethanone Derivatives (Chalcone-like)

This protocol describes a Claisen-Schmidt condensation reaction, a common method for synthesizing chalcone-like compounds from nitrophenyl ethanones.

Materials:

-

Substituted nitrophenyl ethanone

-

Substituted benzaldehyde

-

Ethanol

-

Aqueous solution of a base (e.g., NaOH or KOH)

-

Stirring apparatus

-

Ice bath

-

Filtration apparatus

Procedure:

-

Dissolve the substituted nitrophenyl ethanone (1 equivalent) in ethanol in a round-bottom flask.

-

Add the substituted benzaldehyde (1 equivalent) to the solution and stir.

-

Cool the mixture in an ice bath.

-

Slowly add an aqueous solution of the base (e.g., 10% NaOH) dropwise to the stirred mixture.

-

Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.

-

The precipitated solid (the chalcone derivative) is collected by filtration, washed with cold water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of a compound against fungal isolates.[5]

Materials:

-

Nitrophenyl ethanone derivative (test compound)

-

Fungal isolate (e.g., Candida albicans)

-

RPMI-1640 medium buffered with MOPS

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Incubator (35°C)

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well plate.

-

Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.[5]

-

Inoculation: Add 100 µL of the fungal inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control well (no compound) and a sterility control well (no inoculum).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible fungal growth (typically ≥50% reduction in turbidity) compared to the growth control.[5] This can be determined visually or by measuring the optical density at 490 nm using a microplate reader.

Antimycobacterial Growth Inhibition Assay (MGIA)

This protocol outlines a method to assess the ability of a compound to inhibit the growth of Mycobacterium tuberculosis.

Materials:

-

Nitrophenyl ethanone derivative (test compound)

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

96-well plates

-

Incubator (37°C with 5% CO2)

-

Reagents for measuring bacterial growth (e.g., Resazurin)

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in Middlebrook 7H9 broth in a 96-well plate.

-

Inoculum Preparation: Grow M. tuberculosis H37Rv to mid-log phase in 7H9 broth. Adjust the bacterial suspension to a specific optical density to achieve a final inoculum of approximately 1 x 10^5 CFU/mL.

-

Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for 5-7 days.

-

Growth Measurement: After incubation, add a growth indicator such as Resazurin to each well and incubate for a further 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.

Western Blot Analysis of NF-κB and MAPK Pathway Activation

This protocol describes how to assess the effect of a nitrophenyl ethanone derivative on the activation of the NF-κB and MAPK signaling pathways.[6]

Materials:

-

Cell line (e.g., RAW 264.7 macrophages)

-

Nitrophenyl ethanone derivative (test compound)

-

LPS (lipopolysaccharide) for stimulation

-

Cell lysis buffer

-

Protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Primary antibodies (e.g., anti-phospho-p65, anti-IκBα, anti-phospho-p38)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed the cells in culture plates and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for 1 hour. Then, stimulate the cells with LPS (e.g., 1 µg/mL) for a specific time (e.g., 30 minutes).

-

Protein Extraction: Lyse the cells with lysis buffer and collect the total protein. Determine the protein concentration using a protein assay.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate it with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponding to the phosphorylated proteins indicates the level of pathway activation.

Structure-Activity Relationship (SAR) of Nitrophenyl Ethanones

The biological activity of nitrophenyl ethanones is highly dependent on their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective derivatives.[7][8]

Key Structural Features Influencing Activity:

-

Position of the Nitro Group: The position of the nitro group on the phenyl ring (ortho, meta, or para) significantly impacts the electronic properties and steric hindrance of the molecule, thereby influencing its biological activity.

-

Substituents on the Phenyl Ring: The presence of other substituents on the phenyl ring, such as hydroxyl, methoxy, or halogen groups, can modulate the lipophilicity, electronic nature, and metabolic stability of the compound, leading to altered biological effects.

-

Modifications of the Ethanone Side Chain: The ethanone moiety can be readily modified to introduce different functional groups or to form more complex structures like chalcones. These modifications can dramatically affect the compound's interaction with its biological target.

| Compound ID | Nitro Position | Other Substituent | MIC (µg/mL) vs. C. albicans | IC50 (µM) vs. NF-κB |

| NPE-1 | 4-nitro | None | 16 | 5.2 |

| NPE-2 | 3-nitro | None | 32 | 10.8 |

| NPE-3 | 4-nitro | 2-hydroxy | 8 | 2.1 |

| NPE-4 | 4-nitro | 3,4-dihydroxy | 4 | 1.5 |

This table presents hypothetical data for illustrative purposes.

Signaling Pathway and Workflow Diagrams

Proposed Mechanism of NF-κB Inhibition by Nitrophenyl Ethanones

Caption: Proposed mechanism of NF-κB inhibition by nitrophenyl ethanones.

Experimental Workflow for Biological Evaluation

Caption: General workflow for the synthesis and biological evaluation of nitrophenyl ethanones.

Conclusion and Future Directions

Nitrophenyl ethanones represent a highly promising class of compounds with diverse and significant biological activities. Their demonstrated efficacy as antimicrobial, anticancer, and anti-inflammatory agents, coupled with their synthetic tractability, makes them attractive candidates for further drug discovery and development efforts. The insights into their mechanisms of action, particularly their ability to modulate the NF-κB and MAPK signaling pathways, provide a solid foundation for the rational design of next-generation therapeutics.

Future research in this area should focus on several key aspects. A more comprehensive exploration of the structure-activity relationships, aided by computational modeling, will be instrumental in designing derivatives with enhanced potency and selectivity. Further elucidation of the precise molecular targets and downstream signaling events will provide a deeper understanding of their mechanisms of action. Additionally, in vivo studies are warranted to evaluate the therapeutic efficacy and safety profiles of the most promising nitrophenyl ethanone derivatives. The continued investigation of this versatile chemical scaffold holds great promise for the development of novel therapies to address a range of unmet medical needs.

References

- BenchChem Technical Support Team. (2025).

- Kráľová, K., et al. (2007). Synthesis and biological evaluation of (E)-3-(nitrophenyl)-1-(pyrazin-2-yl)prop-2-en-1-ones. Molecules, 12(10), 2293-2311.

- Lan, S., et al. (2019). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. Molecules, 24(15), 2719.

- BenchChem. (2025). Comparative Biological Activities of 1-(5-Amino-2-methylphenyl)ethanone Derivatives: A Guide for Researchers. BenchChem.

-

Bowdish Lab. (2012). NF-KBLUCIFERASE ASSAY. Retrieved from [Link]

- Zelmer, A., et al. (2015). Ex vivo mycobacterial growth inhibition assay (MGIA) for tuberculosis vaccine testing - a protocol for mouse splenocytes. bioRxiv.

- Tanner, R., et al. (2021). The in vitro direct mycobacterial growth inhibition assay (MGIA)

- Learmonth, D. A., et al. (2002). Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. Journal of Medicinal Chemistry, 45(3), 685-695.

- Jayasooriya, R. G. P. T., et al. (2011). 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] suppresses pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways in activated microglia. European Journal of Pharmacology, 670(1), 147-154.

- Rhee, K. Y. (2015). The reality of latent tuberculosis infection.

- BenchChem. (2025). Application Notes and Protocols for Antifungal Susceptibility Testing of Dithiobisbenzamides and Related Sulfur-Containing Compounds. BenchChem.

- Aly, H. F., et al. (2018). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group. Molecules, 23(11), 2998.

- Brennan, M. J., et al. (2017).

- Olsen, C. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Molecular Devices.

- INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System.

-

ResearchGate. (n.d.). Schematic of the MGIT mycobacterial growth inhibition assay method. Retrieved from [Link]

-

ResearchGate. (n.d.). Characterization of an optimized protocol for an NF-κB luciferase... Retrieved from [Link]

- JoVE. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments.

- Pierce, C. G., & Lopez-Ribot, J. L. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19.

- Sfeir, M., et al. (2020). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 9(4), 465–474.

- bioRxiv. (2025).

- Huang, T., et al. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International Journal of Molecular Sciences, 22(16), 8557.

Sources

- 1. Application of a whole blood mycobacterial growth inhibition assay to study immunity against Mycobacterium tuberculosis in a high tuberculosis burden population - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. bowdish.ca [bowdish.ca]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 1-(2-Hydroxy-4-methoxy-5-nitrophenyl)ethanone Scaffolds

Topic: 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone and its derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Engineers[1]

Synthesis, Functionalization, and Therapeutic Applications[1][2]

Executive Summary

1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone (often referred to as 5-Nitropaeonol ) represents a critical pharmacophore in medicinal chemistry.[1] Structurally derived from Paeonol (2-hydroxy-4-methoxyacetophenone), the introduction of a nitro group at the C5 position significantly alters its electronic landscape, enhancing its utility as a precursor for bioactive heterocycles, including quinolones, benzoxazoles, and chalcones.[2]

This guide provides a rigorous examination of the synthetic pathways, derivative architectures, and experimental protocols required to exploit this scaffold. It is designed for autonomous execution in a research setting, prioritizing high-yield, chemically defined workflows.[1][2]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Data |

| IUPAC Name | 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone |

| Common Name | 5-Nitropaeonol |

| CAS Number | 1414877-12-5 (Generic/Isomer specific may vary) |

| Molecular Formula | C₉H₉NO₅ |

| Molecular Weight | 211.17 g/mol |

| Appearance | Yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, Acetone, Hot Ethanol; Sparingly soluble in water |

| pKa (Phenolic) | ~6.5–7.0 (Acidified by ortho-nitro/acetyl electron withdrawal) |

Structural Insight: The molecule features a "push-pull" electronic system.[1][2] The electron-donating methoxy group (C4) and hydroxyl group (C2) are counterbalanced by the electron-withdrawing acetyl (C1) and nitro (C5) groups.[1] The intramolecular hydrogen bond between the C2-hydroxyl and the acetyl carbonyl stabilizes the planar conformation, influencing reactivity and solubility.[2]

Core Synthesis: The Nitration of Paeonol

The primary route to the scaffold is the electrophilic aromatic substitution (nitration) of Paeonol.[2] The C5 position is electronically favored as it is para to the activating hydroxyl group and meta to the deactivating acetyl group.[2][3]

Mechanism & Regioselectivity

The hydroxyl group is the strongest director (ortho/para).[2][3] The ortho position (C3) is sterically crowded by the methoxy group and the acetyl group.[2] Consequently, the para position (C5) is the exclusive site for mono-nitration under controlled conditions.[2]

Figure 1: Electrophilic aromatic substitution pathway for the synthesis of 5-Nitropaeonol.

Derivative Architectures

The 5-nitropaeonol scaffold serves as a "tri-functional" hub:

-

Acetyl Group (C1): Susceptible to condensation (Claisen-Schmidt) and hydrazone formation.[1][2]

-

Nitro Group (C5): Reducible to an amine for heterocyclization.[1][2]

-

Phenolic Hydroxyl (C2): Available for esterification or etherification (though H-bonded).[1][2]

Figure 2: Divergent synthesis map showing key derivative classes accessible from the core scaffold.[1]

Experimental Protocols

Protocol A: Regioselective Synthesis of 5-Nitropaeonol

Objective: Isolate pure 5-nitro isomer while minimizing oxidative degradation.[1][2]

Reagents:

-

Paeonol (2-hydroxy-4-methoxyacetophenone): 10.0 g (60 mmol)[1]

-

Nitric Acid (70%): 6.0 mL[1]

-

Glacial Acetic Acid: 60 mL

Procedure:

-

Dissolution: In a 250 mL three-necked round-bottom flask equipped with a thermometer and dropping funnel, dissolve 10.0 g of Paeonol in 40 mL of glacial acetic acid.

-

Cooling: Immerse the flask in an ice-salt bath to lower the internal temperature to 0–5 °C.

-

Nitration: Prepare a solution of 6.0 mL HNO₃ in 20 mL glacial acetic acid. Add this mixture dropwise to the stirred Paeonol solution over 30 minutes. Critical: Do not allow temperature to exceed 10 °C to prevent dinitration or oxidation.[2]

-

Reaction: Stir at 5 °C for 1 hour, then allow to warm to room temperature (RT) over 2 hours. A yellow precipitate typically forms.[2]

-

Quenching: Pour the reaction mixture into 300 mL of crushed ice/water with vigorous stirring.

-

Isolation: Filter the yellow solid, wash copiously with cold water to remove acid traces, and dry.[2][4]

-

Purification: Recrystallize from hot ethanol or methanol.

Protocol B: Claisen-Schmidt Condensation (Chalcone Synthesis)

Objective: Synthesize (E)-1-(2-hydroxy-4-methoxy-5-nitrophenyl)-3-phenylprop-2-en-1-one.

Reagents:

-

5-Nitropaeonol: 1.0 eq[1]

-

Benzaldehyde (substituted or unsubstituted): 1.1 eq

-

KOH (40% aq) or NaOH pellets[1]

-

Ethanol (95%)[1]

Procedure:

-

Dissolve 5-Nitropaeonol (5 mmol) and the appropriate benzaldehyde (5.5 mmol) in Ethanol (20 mL).

-

Cool to 5–10 °C. Add 40% KOH solution (5 mL) dropwise.

-

Stir at RT for 24–48 hours. The solution usually turns deep red/orange (formation of phenolate/chalcone salt).[1][2]

-

Pour into ice water and acidify with dilute HCl (pH ~3–4). The chalcone precipitates as a solid.[1][2][5][4]

Protocol C: Chemoselective Reduction (Nitro to Amine)

Objective: Reduce the nitro group without reducing the ketone carbonyl.[2]

Reagents:

Procedure:

-

Dissolve 5-Nitropaeonol in Ethanol (30 mL).

-

Add SnCl₂[2]·2H₂O (5 eq) followed by dropwise addition of Conc.[2] HCl (10 mL).

-

Reflux at 80 °C for 3–4 hours. Monitor by TLC (disappearance of yellow nitro spot, appearance of fluorescent amine spot).[2]

-

Cool, neutralize with 10% NaOH (carefully, to dissolve tin salts).

-

Extract with Ethyl Acetate (3x).[1][2] Dry over Na₂SO₄ and concentrate.

-

Note: The amine is sensitive to oxidation; store under inert gas or use immediately for cyclization.[1][2]

Therapeutic Potential & Applications

The versatility of 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone lies in its derivatives:

-

Antimicrobial Agents: Chalcones derived from this scaffold (via Protocol B)[1][2] exhibit potent activity against Gram-positive bacteria (S. aureus) due to the Michael acceptor ability of the α,β-unsaturated ketone, which can alkylate bacterial thiol enzymes.[2]

-

Anti-inflammatory (COX Inhibitors): The core structure mimics salicylates.[1][2] The 5-amino derivatives can be cyclized into benzoxazoles, which are known pharmacophores for COX-1/COX-2 inhibition.[1][2]

-

Anticancer (Tubulin Inhibitors): Methoxylated chalcones are established tubulin polymerization inhibitors.[1][2] The 5-nitro group enhances lipophilicity and metabolic stability compared to the parent Paeonol.[2]

Safety & Handling (MSDS Summary)

-

Hazards: 5-Nitropaeonol is a nitroaromatic.[1][2] It may be harmful if swallowed, inhaled, or absorbed through skin.[2] It is a potential skin and eye irritant.[1][2]

-

Reactivity: Avoid strong oxidizing agents and strong bases (unless during controlled reaction).[1][2] Nitro compounds can be energetic; do not heat dry solids to decomposition temperatures (>200 °C).[1][2]

-

PPE: Standard lab coat, nitrile gloves, and safety goggles are mandatory.[2] Work in a fume hood, especially during nitration (NOx fumes).[1][2]

References

-

Synthesis of 5-Nitropaeonol: Org. Synth. 1934, 14,[2] 8. (General nitration of acetophenones).[1][2] [1][3]

-

Biological Activity of Paeonol Derivatives: Li, H., et al. "Synthesis and anti-inflammatory activity of paeonol derivatives."[2] Eur. J. Med.[1][2] Chem. 2012.

-

Chalcone Synthesis Protocol: Patil, C.B., et al. "Synthesis and biological evaluation of some new chalcones containing acetophenone moiety." J. Pharm.[1][2] Res. 2009.

-

Spectroscopic Data (NIST): Ethanone, 1-(2-hydroxy-5-methoxyphenyl)- (Isomer comparison).

-

Crystallography & Structure: PubChem Compound Summary for CID 14599557. [1]

(Note: Specific CAS 1414877-12-5 refers to the fluorinated analog in some databases; for the exact 5-nitro-4-methoxy compound, always verify via NMR/MS as CAS numbers for specific regioisomers can vary by vendor.)[1]

Sources

- 1. 2-(2-Hydroxy-phenoxy)-1-(4-methoxy-phenyl)-ethanone | C15H14O4 | CID 4262821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The crystal structure of 1-(2-hydroxy-5-methoxyphenyl)ethanone 4,4-dimethylthiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The Nitro Group in Acetophenone Derivatives

Strategic Utilization in Medicinal Chemistry & Drug Design

Executive Summary: The Pharmacophore-Toxicophore Duality[1]

The acetophenone scaffold serves as a privileged structure in medicinal chemistry, acting as a precursor for chalcones, hydrazones, and heterocycles. The introduction of a nitro group (-NO₂) onto this scaffold is a high-stakes design strategy. It acts as a "molecular switch," dramatically altering the electronic landscape of the molecule due to its strong electron-withdrawing nature (Hammett constant

While the nitro group enhances potency through increased receptor binding affinity and metabolic activation (bioreduction), it simultaneously introduces risks of mutagenicity and genotoxicity.[1] This guide dissects the mechanistic role of the nitro group in acetophenone derivatives, providing field-proven protocols for synthesis, biological evaluation, and safety profiling.

Mechanistic Foundation: Electronic & Metabolic Causality

To rationally design bioactive acetophenone derivatives, one must understand the two primary mechanisms by which the nitro group influences activity: Electronic Modulation and Bioreductive Activation .

2.1 Electronic Modulation (The Michael Acceptor Effect)

In acetophenone-derived chalcones (1,3-diphenyl-2-propen-1-ones), the nitro group on the A-ring (acetophenone side) or B-ring (aldehyde side) significantly impacts the electrophilicity of the

-

Mechanism: A nitro group (especially in para position) withdraws electron density via resonance and induction.[1][2] This lowers the LUMO energy of the molecule, making the

-carbon a "harder" electrophile. -

Biological Impact: This enhances the molecule's ability to act as a Michael acceptor, forming covalent bonds with nucleophilic cysteine residues in target proteins (e.g., EGFR, NF-

B).

2.2 Bioreductive Activation (The Prodrug Effect)

Nitroacetophenones function as hypoxia-activated prodrugs. In anaerobic environments (common in solid tumors and bacterial biofilms), nitroreductases reduce the nitro group.

-

The Cascade: Nitro (-NO₂)

Nitroso (-NO) -

Toxicity Source: The nitro radical anion and hydroxylamine intermediates can damage DNA or generate reactive oxygen species (ROS), leading to apoptosis in cancer cells or bacteria.

DOT Diagram 1: Bioreductive Activation Pathway

Caption: Stepwise bioreduction of the nitro group. The 'Futile Cycle' generates ROS under aerobic conditions, while toxic intermediates bind DNA under hypoxia.

Synthetic Workflows & Protocols

The synthesis of nitroacetophenone derivatives requires careful control of regioselectivity. Direct nitration of acetophenone yields primarily the meta-isomer due to the deactivating acetyl group. To access ortho or para isomers, alternative routes or specific starting materials are required.

3.1 Protocol: Synthesis of 4-Nitrochalcone via Claisen-Schmidt Condensation

This protocol describes the condensation of 4-nitroacetophenone with a substituted benzaldehyde. This reaction is sensitive to moisture; anhydrous conditions maximize yield.

Reagents:

-

4-Nitroacetophenone (1.0 eq)

-

Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq)

-

Sodium Hydroxide (40% aq. solution) or NaOH pellets

Step-by-Step Methodology:

-

Dissolution: In a 100 mL round-bottom flask, dissolve 5 mmol of 4-nitroacetophenone and 5 mmol of the aldehyde in 15 mL of absolute ethanol. Stir until a clear solution is obtained.

-

Catalysis: Place the flask in an ice bath (0-5°C). Add 2 mL of 40% NaOH dropwise over 10 minutes. Note: Rapid addition causes polymerization.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3). The product typically precipitates as a yellow/orange solid.

-

Quenching: Pour the reaction mixture into 100 mL of ice-cold water containing 2 mL of HCl (to neutralize excess base).

-

Purification: Filter the precipitate, wash with cold water (3x) and cold ethanol (1x). Recrystallize from hot ethanol to yield needle-like crystals.

DOT Diagram 2: Synthesis Workflow (Claisen-Schmidt)

Caption: Workflow for the base-catalyzed Claisen-Schmidt condensation targeting nitrochalcones.

Biological Validation & SAR Analysis[7][8]

The position of the nitro group dictates the biological outcome. Recent studies (Reference 1, 3) highlight specific trends.

4.1 Data Summary: Position vs. Activity

The following table synthesizes data from multiple SAR studies regarding antibacterial (MIC) and anticancer (IC50) activity of acetophenone-derived chalcones.

| Derivative Structure | Nitro Position | Target | Activity Metric | Key Insight |

| Chalcone A | Para (B-ring) | EGFR-TKD | IC50: 4.5 µM | High potency due to strong Michael acceptor capability. |

| Chalcone B | Ortho (A-ring) | COX-2 | Inhibition: 80% | Steric hindrance + H-bonding favors anti-inflammatory binding. |

| Chalcone C | Meta (A-ring) | S. aureus | MIC: 62.5 µg/mL | Moderate activity; less toxic than para-nitro isomers. |

| Semicarbazone D | Para (A-ring) | Anticonvulsant | High Protection | Nitro group enhances lipophilicity and blood-brain barrier penetration. |

4.2 Protocol: In Vitro Cytotoxicity Assay (MTT)

To validate the anticancer potential of the synthesized nitro derivatives.

-

Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in 96-well plates at

cells/well. Incubate for 24h at 37°C/5% CO₂. -

Treatment: Dissolve nitro-derivatives in DMSO (keep final DMSO < 0.1%). Treat cells with serial dilutions (0.1 - 100 µM) for 48h.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h. Mitochondrial succinate dehydrogenase reduces MTT to purple formazan.

-

Solubilization: Discard media. Add 100 µL DMSO to dissolve formazan crystals.

-

Measurement: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Safety & Toxicity: The "Risk" Factor

While effective, nitroaromatics are structural alerts in drug discovery due to potential mutagenicity (Ames positive).

-

Mutagenicity Mechanism: The hydroxylamine intermediate (from bioreduction) can be esterified (e.g., by acetyltransferase), forming a nitrenium ion that covalently binds to guanine residues in DNA.

-

Risk Mitigation:

-

Steric Hindrance: Placing substituents ortho to the nitro group can twist it out of planarity, reducing resonance and bioreduction potential.

-

Bioisosteres: Replacing -NO₂ with -CN (cyano) or -CF₃ (trifluoromethyl) retains electron-withdrawing character but eliminates reductive toxicity.

-

DOT Diagram 3: SAR Optimization Logic

Caption: Decision tree for optimizing nitro-containing leads to balance potency and toxicity.

References

-

Design, synthesis, molecular modeling, and biological evaluations of novel chalcone based 4-Nitroacetophenone derivatives as potent anticancer agents targeting EGFR-TKD. Source: Taylor & Francis / Journal of Biomolecular Structure and Dynamics URL:[Link]

-

Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. Source: MDPI (Molecules) URL:[Link]

-

Synthesis and Biological Activities of Chalcones Derived from Nitroacetophenone. Source: Scientific.net / Advanced Materials Research URL:[Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Source: NIH / National Library of Medicine (Antibiotics) URL:[Link]

-

Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity. Source: SciELO / Journal of the Brazilian Chemical Society URL:[Link]

Sources

Physicochemical Profiling & Synthetic Utility of 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone

[1]

Executive Summary

1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone, commonly known as 5-Nitropaeonol , is a critical aromatic intermediate in the development of novel agrochemicals and pharmaceuticals.[1] Structurally derived from paeonol (a major component of Cortex Moutan), this nitrated derivative serves as a potent scaffold for hydrazone-based nematicides and antifungal agents. Its unique substitution pattern—featuring an intramolecular hydrogen bond between the acetyl and hydroxyl groups, flanked by an electron-withdrawing nitro group—imparts distinct physicochemical stability and reactivity profiles essential for structure-activity relationship (SAR) studies in drug discovery.

Molecular Architecture & Identity

The compound is a tri-substituted benzene ring where the positioning of functional groups dictates its electronic environment and reactivity. The ortho-relationship between the hydroxyl and acetyl groups creates a stable six-membered chelate ring, significantly reducing the volatility and water solubility compared to non-chelated isomers.

| Identifier | Details |

| IUPAC Name | 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone |

| Common Name | 5-Nitropaeonol |

| CAS Number | Note: Isomer specificity is critical.[1] Often cited as 5-nitro derivative of CAS 552-41-0 (Paeonol).[1] |

| Molecular Formula | C₉H₉NO₅ |

| Molecular Weight | 211.17 g/mol |

| SMILES | CC(=O)C1=CC(=C(C=C1[O-])OC)O |

| Key Structural Features | Intramolecular H-bond (C2-OH[1] ··· O=C1), Nitro (C5), Methoxy (C4) |

Structural Visualization

The following diagram illustrates the intramolecular hydrogen bonding network and the electronic directing effects relevant to its synthesis.

Physicochemical Characteristics

Understanding the solid-state and solution-phase properties is vital for formulation and synthesis.[1]

Solid-State Properties[1][2]

-

Appearance: Pale yellow crystalline solid.[2] The yellow color arises from the extended conjugation introduced by the nitro group (chromophore) interacting with the electron-rich phenolic system.

-

Melting Point: Typically observed in the range of 150–155 °C (Note: Dinitro derivatives melt lower, approx. 129–130 °C).

-

Solubility Profile:

Electronic Properties[1][4]

-

Acidity (pKa): The pKa of the phenolic hydroxyl is significantly lower (more acidic) than that of paeonol (pKa ~10). The strong electron-withdrawing nature of the para-nitro group stabilizes the phenoxide anion via resonance, likely shifting the pKa to the 6.0–7.0 range.

-

Lipophilicity (LogP): Estimated LogP ~ 1.8–2.[3]2. The nitro group adds polarity, but the intramolecular H-bond maintains a degree of lipophilicity, facilitating membrane permeability in biological assays (e.g., nematicidal uptake).

Synthesis & Purification Workflow

The synthesis involves the direct nitration of paeonol. This reaction requires careful temperature control to avoid over-nitration (forming 3,5-dinitropaeonol) or oxidation of the acetyl group.

Protocol: Regioselective Nitration

Objective: Synthesize 5-nitropaeonol with high regioselectivity over the 3-nitro isomer.

-

Reagents: Paeonol (1.0 eq), Nitric Acid (HNO₃, fuming or 65%), Acetic Acid (AcOH) or Sulfuric Acid (H₂SO₄).

-

Setup: 3-neck round bottom flask equipped with a thermometer and addition funnel, placed in an ice-water bath.

-

Procedure:

-

Dissolution: Dissolve Paeonol in glacial Acetic Acid (solvent).

-

Addition: Dropwise add HNO₃ (diluted in AcOH) while maintaining internal temperature < 10 °C . Reasoning: Higher temperatures promote dinitration and oxidative degradation.

-

Reaction: Stir at 0–5 °C for 1 hour, then allow to warm to room temperature (25 °C) for 2–4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1).

-